(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14BrNO7 |
|---|---|
Molecular Weight |
364.15 g/mol |
IUPAC Name |
(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate |
InChI |
InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3 |
InChI Key |
PWDCJWOBYXDRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |
Origin of Product |
United States |
Preparation Methods
Core Oxane Ring Formation
The oxane (tetrahydropyran) backbone is synthesized via cyclization of a pentose or hexose derivative. For example, glucose or galactose derivatives are often functionalized at specific hydroxyl groups to induce ring closure. In the case of This compound , the oxane ring is pre-functionalized with hydroxyl groups at positions 3, 4, and 5, which are later acetylated.
Bromination at Position 6
Bromination introduces the bromine atom at the 6-position of the oxane ring. Patent literature highlights the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin as brominating agents in dichloromethane or toluene, with calcium oxide (CaO) as a base to neutralize HBr byproducts. For instance, a reaction temperature of 20–25°C for 1–2 hours achieves optimal substitution without over-bromination.
Cyanation via Nucleophilic Substitution
The 6-cyano group is introduced through a nucleophilic substitution reaction, replacing the bromine atom. This step typically employs potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents like dimethylformamide (DMF). The reaction is conducted under inert atmospheres to prevent hydrolysis of the cyanide group.
Acetylation of Hydroxyl Groups
Acetylation of the 3-, 4-, and 5-hydroxyl groups is performed using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or 4-dimethylaminopyridine (DMAP). This step proceeds at 0–5°C to minimize side reactions, yielding the triacetylated product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Bromination : Dichloromethane (DCM) is preferred for its ability to dissolve both NBS and the oxane substrate while facilitating easy removal via rotary evaporation.
-
Cyanation : DMF enhances the nucleophilicity of cyanide ions, but requires rigorous drying to avoid hydrolysis.
-
Acetylation : Reactions in pyridine proceed at higher yields due to its dual role as a solvent and base.
Catalytic and Stoichiometric Considerations
-
Calcium oxide (0.1 molar equivalents relative to substrate) effectively scavenges HBr during bromination, improving atom economy.
-
DMAP (5–10 mol%) accelerates acetylation by activating the acetylating agent.
Comparative Analysis of Preparation Methods
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness makes direct comparisons challenging. However, analogs can be categorized based on shared functional groups or core scaffolds:
Brominated Oxane Derivatives
Brominated oxanes, such as 6-bromo-2,3-diacetoxytetrahydropyran , share similarities in halogen substitution and acetyloxy groups. Key differences include:
- Reactivity: Bromine at the 6-position in the target compound is adjacent to a cyano group, which may enhance electrophilic substitution reactivity compared to non-cyano analogs .
- Thermal Stability: Limited data exist, but cyano groups generally reduce thermal stability due to electron-withdrawing effects.
Acetylated Carbohydrate Derivatives
Compounds like methyl 4,6-di-O-acetyl-β-D-glucopyranoside share acetyloxy substituents but lack bromo and cyano groups. Comparisons include:
- Solubility: The target compound’s bromo and cyano groups likely reduce water solubility compared to carbohydrate analogs.
- Synthetic Utility: Bromo and cyano groups offer sites for nucleophilic substitution or cross-coupling reactions, whereas carbohydrate derivatives are often used in glycosylation.
Cyano-Substituted Heterocycles
For example, 5-cyano-2-methyltetrahydrofuran lacks the bromo and multiple acetyloxy groups. Key contrasts:
- Crystallography : SHELX-based crystallographic studies (widely used for small-molecule refinement) may face challenges due to the compound’s conformational flexibility .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 6-Bromo-2,3-diacetoxytetrahydropyran | Methyl 4,6-di-O-acetyl-β-D-glucopyranoside |
|---|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 295 | 306 |
| Water Solubility | Low (predicted) | Moderate | High |
| Melting Point | Not reported | 112–114°C | 98–100°C |
| Key Functional Groups | Br, CN, 3×OAc | Br, 2×OAc | 2×OAc |
Table 2: Reactivity Comparison
Challenges and Limitations
- Structural Characterization : The compound’s complexity may require advanced techniques like X-ray crystallography (e.g., SHELX programs) for unambiguous confirmation .
- Synthetic Scalability: Multi-step synthesis involving bromination and cyano introduction poses yield and purity challenges.
- Biological Data: No peer-reviewed studies on toxicity or bioactivity were identified.
Biological Activity
Chemical Structure and Properties
The molecular formula of (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate is , with a molecular weight of approximately 343.15 g/mol. The compound features multiple functional groups, including acetoxy, bromo, and cyano groups, which contribute to its reactivity and biological properties.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrN O₇ |
| Molecular Weight | 343.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Anticancer Potential
Research indicates that this compound may exhibit significant anticancer properties. A study highlighted the importance of halogenated compounds in enhancing anticancer activity. Specifically, compounds with bromine at the 6-position of the oxan ring have shown increased efficacy against various cancer cell lines due to their ability to interact with critical molecular targets involved in tumor growth and proliferation .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The presence of the bromo and cyano groups allows the compound to interact with specific enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways essential for cancer cell survival.
- Cell Cycle Arrest : Studies suggest that derivatives of similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is crucial for developing effective anticancer therapies.
- Signal Transduction Modulation : The compound may modulate signaling pathways that regulate cell growth and survival, particularly those involving growth factor receptors .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value indicating effective concentration levels required to inhibit 50% of cell viability in specific tumorigenic cells .
- Structure-Activity Relationship (SAR) : Investigations into similar compounds have provided insights into how structural modifications affect biological activity. The introduction of acetoxy groups has been correlated with enhanced solubility and bioavailability, which are critical for therapeutic applications.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their pharmacological potential further. These derivatives are evaluated for:
- Antitumor Activity : New derivatives are screened for enhanced anticancer properties compared to the parent compound.
- Toxicological Profiles : Assessments are conducted to determine the safety and side effects associated with these compounds in biological systems.
Table 2: Comparative Biological Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 84.20 ± 1.72 | Enzyme inhibition; apoptosis induction |
| Quinazoline derivatives | Varies | Targeting EGFR; cell cycle arrest |
| Other halogenated derivatives | Varies | Modulation of signaling pathways |
Q & A
Q. What are the key methodological steps for synthesizing (4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl) acetate?
The synthesis typically involves sequential functionalization of an oxane core. A plausible route includes:
Acetylation : Protect hydroxyl groups via acetic anhydride-mediated esterification under anhydrous conditions.
Bromination : Introduce bromine at the 6-position using N-bromosuccinimide (NBS) in a radical or electrophilic pathway.
Cyanidation : Substitute a leaving group (e.g., bromide) at the 6-position with a cyano group via nucleophilic displacement using KCN or CuCN.
Final Acetylation : Ensure complete protection of remaining hydroxyl groups.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Analogous multi-step syntheses for complex acetates are detailed in studies of structurally related dihydrobenzofuran derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+Na]⁺ ion).
- IR Spectroscopy : Detect acetyl C=O stretches (~1740 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹).
Q. What safety protocols are recommended for handling this compound?
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of acetyl/cyano groups .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential bromine/cyanide volatility.
- Waste Disposal : Segregate halogenated/organocyanide waste for incineration by certified facilities .
Advanced Research Questions
Q. How can X-ray crystallography challenges arising from bromine/cyano substituents be addressed?
Q. How to resolve contradictions between experimental and computational spectral data?
- Cross-Validation :
- Experimental : Compare NMR/IR data with synthesized analogs (e.g., bromo vs. chloro derivatives).
- Computational : Optimize DFT geometries (B3LYP/6-31G*) and calculate chemical shifts (GIAO method).
- Iterative Refinement : Adjust synthetic conditions (e.g., reaction time, temperature) if discrepancies suggest impurities .
Q. What in vitro assays are suitable for evaluating cytotoxicity?
- MTT Assay :
- Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
